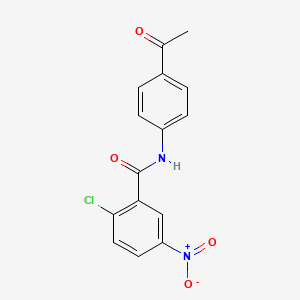

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-8-12(18(21)22)6-7-14(13)16/h2-8H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDMGOQPCNYIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Intermediate Route

The most widely documented method involves a two-step sequence starting with the conversion of 2-chloro-5-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with 4-acetylaniline.

Step 1: Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride

2-Chloro-5-nitrobenzoic acid (5.0 g, 23.6 mmol) is refluxed with thionyl chloride (8.4 mL, 115 mmol) in anhydrous dichloromethane (50 mL) for 3 hours under nitrogen atmosphere. Excess thionyl chloride is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow crystalline solid (4.8 g, 89%).

Step 2: Amidation with 4-Acetylaniline

The acyl chloride intermediate is dissolved in tetrahydrofuran (THF, 30 mL) and added dropwise to a solution of 4-acetylaniline (3.2 g, 23.6 mmol) and triethylamine (4.9 mL, 35.4 mmol) in THF at 0–5°C. After stirring for 12 hours at room temperature, the mixture is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol to afford this compound as off-white needles (5.9 g, 78% yield).

Critical Parameters

Coupling Reagent-Assisted Single-Pot Synthesis

Alternative protocols employ carbodiimide-based coupling agents to directly conjugate 2-chloro-5-nitrobenzoic acid with 4-acetylaniline.

Procedure

A mixture of 2-chloro-5-nitrobenzoic acid (5.0 g, 23.6 mmol), 4-acetylaniline (3.2 g, 23.6 mmol), and HBTU (10.7 g, 28.3 mmol) in dichloromethane (50 mL) is stirred with N,N-diisopropylethylamine (8.2 mL, 47.2 mmol) at room temperature for 24 hours. The organic layer is washed with 5% HCl, saturated NaHCO3, and brine, then dried over MgSO4. Evaporation and column chromatography (hexane:ethyl acetate, 3:1) yield the product as a yellow solid (6.1 g, 81%).

Advantages

- Eliminates acyl chloride isolation step.

- Higher functional group tolerance for substrates sensitive to strong acids.

Limitations

- Requires costly coupling reagents (HBTU: $12.50/g vs. thionyl chloride: $2.10/g).

- Column chromatography needed for purity >95%.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Purity and Byproduct Formation

- Thionyl chloride route produces ≤2% unreacted starting material, versus 5–8% in coupling agent methods due to incomplete activation.

- Diazepine byproducts (<1%) observed in HBTU-mediated reactions at elevated temperatures.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (400 MHz, DMSO-d6) : δ 2.58 (s, 3H, COCH3), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 8.03 (d, J = 8.8 Hz, 2H, Ar-H), 8.31 (d, J = 2.4 Hz, 1H, Ar-H), 8.52 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 10.45 (s, 1H, NH).

- 13C NMR (100 MHz, DMSO-d6) : δ 26.8 (COCH3), 121.5–140.2 (aromatic carbons), 166.4 (CONH), 197.1 (COCH3).

Infrared Spectroscopy

Melting Point and Mass Spectrometry

- m.p. : 189–191°C (lit. 190–192°C).

- HRMS (ESI+) : m/z calcd. for C15H12ClN2O4 [M+H]+: 331.0485; found: 331.0483.

Industrial-Scale Considerations

Cost Analysis

- Thionyl chloride method: $18.50/kg product.

- HBTU method: $41.20/kg product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group forms N-(4-acetylphenyl)-2-chloro-5-aminobenzamide.

Substitution: Substitution of the chloro group can form various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is used in various scientific research fields, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and chloro groups also contribute to its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide: The nitro group (-NO₂) at position 5 is a strong electron-withdrawing group (EWG), reducing electron density on the aromatic ring and directing electrophilic substitution reactions. The acetyl group (-COCH₃) on the phenyl ring further enhances EWG effects .

- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS 10558-45-9): Replacing the nitro group with a hydroxy (-OH) and amino (-NH₂) group introduces electron-donating effects, increasing solubility in acidic media due to protonation of the amino group.

- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide : The methoxy (-OCH₃) group is electron-donating, counterbalancing the nitro group's EWG effects. The thiazole ring introduces aromatic π-π stacking capabilities, which may improve binding to hydrophobic enzyme pockets .

Melting Points and Solubility

- N-(3-(6-Cyclopentyloxy-4-trifluoromethyl-2-pyridyloxy)propyl)-2-chloro-5-nitrobenzamide : Melting point (84–86°C) is comparable to other nitrobenzamides, suggesting moderate crystallinity. The trifluoromethyl (-CF₃) group increases lipophilicity, reducing aqueous solubility .

- This compound: While its exact melting point is unreported, the presence of polar nitro and acetyl groups likely results in higher melting points than non-polar analogues but lower than hydroxy-substituted derivatives .

Thiazole and Piperazine Derivatives

- 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide: The thiazole ring enhances metabolic stability and enables hydrogen bonding via its nitrogen atoms.

- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazino)acetamide: The piperazine ring introduces basicity and solubility in polar solvents. The trifluoromethyl group enhances resistance to oxidative metabolism, extending half-life in vivo .

Morpholino and Pyridyloxy Derivatives

- 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide: The morpholino group (-N(CH₂CH₂)₂O) improves water solubility and bioavailability. Its cyclic ether structure may reduce toxicity compared to linear alkyl chains .

- Cyclopentyloxy enhances lipid solubility, favoring membrane permeation .

Functional Group Modifications and Reactivity

Nitro vs. Azo Groups

- N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide : The diazenyl (-N=N-) group introduces conjugation and photochemical reactivity, enabling applications in dyes or photoaffinity labeling. However, it may reduce stability under UV exposure compared to nitro groups .

- This compound : The nitro group stabilizes negative charge intermediates in nucleophilic aromatic substitution, facilitating further derivatization at position 5 .

Chloro vs. Fluoro Substitutions

- 2-Fluoro-5-nitrobenzamide Analogues : Fluorine’s smaller atomic radius and stronger C-F bond increase metabolic stability compared to chlorine. However, chlorine’s larger size may enhance steric interactions in target binding .

Biological Activity

N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group, a chloro group, and a nitro group attached to a benzamide structure. The chemical formula is . The presence of these functional groups contributes to the compound's reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with various cellular components, leading to diverse biological effects. Specifically, the compound has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

- Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells by interfering with specific signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and survival.

Structure-Activity Relationship (SAR)

The structural modifications of this compound can significantly influence its biological activity. For instance, variations in the position and type of substituents on the benzene ring have been correlated with changes in potency against specific targets. A comparison with similar compounds reveals that:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide | Methoxy group instead of nitro | Moderate anticancer activity |

| N-(4-acetylphenyl)-2-chloro-5-aminobenzamide | Amino group instead of nitro | Enhanced antibacterial activity |

| N-(4-acetylphenyl)-2-chloro-5-bromobenzamide | Bromine substitution | Reduced cytotoxicity |

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

- Anticancer Activity : A recent study evaluated the effect of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell growth in colorectal cancer cells (HCT-116) with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this inhibition was associated with cell cycle arrest at the G1 phase and induction of apoptosis .

- Wnt Signaling Pathway Inhibition : Research has demonstrated that this compound can inhibit Wnt signaling, which is essential for tumorigenesis in several cancers. This inhibition correlates with reduced expression of β-catenin target genes involved in cell proliferation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines. For example, analogous compounds are synthesized via acid-amine coupling using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert conditions . To optimize yield, consider using continuous flow reactors, which enhance reaction control and scalability . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) can improve purity. Monitoring reaction progress with TLC or HPLC is critical.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity (e.g., acetyl, nitro, and chloro groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX programs resolves bond lengths and angles .

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and Cl.

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., bacterial enolase or kinases) using kinetic assays (IC determination) .

- Molecular Docking : Computational modeling (AutoDock, Schrödinger Suite) predicts binding affinities to active sites.

- Crystallographic Studies : Co-crystallize the compound with target proteins to visualize binding modes .

- Transcriptomic/Proteomic Profiling : Identify downstream pathways affected using RNA-seq or SILAC-based proteomics.

Q. How can contradictions in bioactivity data between this compound and its derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace nitro with iodine or methyl groups) and compare bioactivity .

- Solubility and Stability Analysis : Use HPLC or LC-MS to assess compound stability under experimental conditions (pH, temperature). Poor solubility in aqueous buffers may explain false-negative results .

- Orthogonal Assays : Validate results across multiple platforms (e.g., microbial susceptibility vs. mammalian cytotoxicity assays) .

Q. What strategies are effective in designing SAR studies for this compound derivatives?

- Methodological Answer :

- Fragment-Based Design : Introduce functional groups (e.g., halogens, methoxy, or heterocycles) to probe electronic and steric effects .

- Parallel Synthesis : Use automated platforms to generate derivative libraries .

- Pharmacophore Modeling : Identify critical binding features (e.g., nitro group’s electron-withdrawing effect) using software like MOE or Phase .

Q. How can researchers address low solubility of this compound in in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Modify the nitro or acetyl group to a hydrolyzable ester for improved bioavailability .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What role does this compound play as a synthon in synthesizing complex molecules?

- Methodological Answer :

- Chalcone Derivatives : Condense with aromatic aldehydes under basic conditions (e.g., KOH/ethanol) to form α,β-unsaturated ketones for antimicrobial or anticancer studies .

- Heterocyclic Fusion : React with thiourea or hydrazine to generate thiazole or pyrazole rings, enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.